molecular formula C10H8ClNO2S B3026666 4-Chloro-3-ethoxycarbonylphenylisothiocyanate CAS No. 104799-05-5

4-Chloro-3-ethoxycarbonylphenylisothiocyanate

Cat. No.: B3026666
CAS No.: 104799-05-5
M. Wt: 241.69
InChI Key: PYFNFPMNERQSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-ethoxycarbonylphenylisothiocyanate is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of phenyl isothiocyanate and is characterized by the presence of a chloro group, an ethoxycarbonyl group, and an isothiocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-ethoxycarbonylphenylisothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-ethoxycarbonylphenylamine with thiophosgene in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired isothiocyanate compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The process includes the careful addition of thiophosgene to the amine compound under controlled conditions to ensure safety and maximize yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxycarbonylphenylisothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

    Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

    Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.

Major Products Formed:

    Thiourea Derivatives: Formed through nucleophilic substitution with amines.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

4-Chloro-3-ethoxycarbonylphenylisothiocyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxycarbonylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound can also participate in cyclization reactions, forming stable heterocyclic structures that can interact with biological targets.

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Lacks the chloro and ethoxycarbonyl groups.

    4-Chloro-3-methylphenylisothiocyanate: Contains a methyl group instead of an ethoxycarbonyl group.

    4-Chloro-3-trifluoromethylphenylisothiocyanate: Contains a trifluoromethyl group instead of an ethoxycarbonyl group.

Uniqueness: 4-Chloro-3-ethoxycarbonylphenylisothiocyanate is unique due to the presence of both chloro and ethoxycarbonyl groups, which can influence its reactivity and the types of reactions it undergoes. These functional groups can also affect the compound’s solubility and interaction with biological targets, making it a valuable reagent in various research applications.

Properties

IUPAC Name

ethyl 2-chloro-5-isothiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)8-5-7(12-6-15)3-4-9(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFNFPMNERQSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N=C=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653438
Record name Ethyl 2-chloro-5-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104799-05-5
Record name Ethyl 2-chloro-5-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-ethoxycarbonylphenylisothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-ethoxycarbonylphenylisothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-ethoxycarbonylphenylisothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-ethoxycarbonylphenylisothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-ethoxycarbonylphenylisothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-ethoxycarbonylphenylisothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.